An In-depth Technical Guide to the Physicochemical Properties of 3-Bromo-5-iodobenzenesulfonyl chloride
An In-depth Technical Guide to the Physicochemical Properties of 3-Bromo-5-iodobenzenesulfonyl chloride
Prepared by: Gemini, Senior Application Scientist
Abstract: 3-Bromo-5-iodobenzenesulfonyl chloride is a highly functionalized aromatic compound of significant interest to researchers in synthetic and medicinal chemistry. Its unique structure, featuring a reactive sulfonyl chloride group and two distinct halogen atoms (bromine and iodine) on the aromatic ring, makes it a versatile building block for creating complex molecular architectures. This guide provides a detailed overview of its core physical and chemical properties, predicted spectroscopic characteristics, and essential handling protocols. Due to the compound's specialized nature, directly measured experimental data is scarce in publicly available literature. Therefore, this guide synthesizes information from established chemical principles and data from closely related structural analogs to provide a robust and scientifically grounded profile.
Molecular Structure and Physicochemical Properties
3-Bromo-5-iodobenzenesulfonyl chloride possesses a benzene ring substituted at the 1, 3, and 5 positions with a sulfonyl chloride (-SO₂Cl), a bromine atom, and an iodine atom, respectively. The electron-withdrawing nature of the sulfonyl chloride group, combined with the inductive effects of the halogens, significantly influences the reactivity of both the sulfonyl moiety and the aromatic ring.
While specific experimental data for this exact compound are not widely published, its fundamental properties can be calculated or estimated based on its structure and comparison with analogs like 3-bromobenzenesulfonyl chloride and 3-bromo-5-chlorobenzenesulfonyl chloride.[1][2][3]
Table 1: Summary of Physicochemical Properties for 3-Bromo-5-iodobenzenesulfonyl chloride
| Property | Value / Description | Source / Method |
| IUPAC Name | 3-Bromo-5-iodobenzene-1-sulfonyl chloride | IUPAC Nomenclature |
| Molecular Formula | C₆H₃BrClIO₂S | Calculated |
| Molecular Weight | 401.42 g/mol | Calculated |
| CAS Number | Not explicitly assigned in major databases. | Database Search |
| Appearance | Predicted to be a white to yellow solid. | Analogy to similar compounds[3] |
| Melting Point | Not experimentally determined. Likely a solid at room temperature. | Analogy |
| Boiling Point | Not experimentally determined. Expected to be high and likely to decompose upon heating at atmospheric pressure. | Analogy |
| Solubility | Predicted to be insoluble in water; soluble in common organic solvents (e.g., Dichloromethane, Chloroform, Ethyl Acetate, THF). Reacts with protic solvents like alcohols and water.[4] | Chemical Principles |
| Moisture Sensitivity | High. Sulfonyl chlorides readily hydrolyze in the presence of water to form the corresponding sulfonic acid.[4] | Reactivity Data |
Spectroscopic Profile (Predicted)
Spectroscopic analysis is essential for confirming the identity and purity of the compound. The following are predicted characteristics based on the molecular structure.
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¹H NMR (Proton Nuclear Magnetic Resonance): The aromatic region of the ¹H NMR spectrum is expected to show three distinct signals corresponding to the three protons on the benzene ring. Due to the meta-substitution pattern, each proton will appear as a triplet or a multiplet with small coupling constants (J ≈ 1.5-3.0 Hz). The chemical shifts will be significantly downfield (likely in the δ 7.8-8.5 ppm range) due to the strong electron-withdrawing effect of the sulfonyl chloride and halogen substituents.
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¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The ¹³C NMR spectrum will display six signals for the aromatic carbons. The carbons directly bonded to the bromine (C-Br), iodine (C-I), and the sulfonyl chloride group (C-S) will have characteristic chemical shifts. The C-S carbon will be significantly downfield, while the C-I carbon will be shifted upfield relative to an unsubstituted benzene ring due to the heavy atom effect of iodine.
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IR (Infrared) Spectroscopy: The IR spectrum will be dominated by strong, characteristic absorption bands for the sulfonyl chloride group. Two distinct, strong peaks are expected for the asymmetric and symmetric stretching vibrations of the S=O bond, typically found in the ranges of 1370-1410 cm⁻¹ and 1160-1210 cm⁻¹, respectively.
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MS (Mass Spectrometry): The mass spectrum will show a complex molecular ion peak cluster due to the natural isotopic abundances of bromine (⁷⁹Br and ⁸¹Br, ~1:1 ratio) and chlorine (³⁵Cl and ³⁷Cl, ~3:1 ratio). This unique isotopic pattern is a powerful diagnostic tool for confirming the presence of both halogens in the molecule.
Core Reactivity, Safety, and Handling
Foundational Reactivity
The chemical behavior of 3-Bromo-5-iodobenzenesulfonyl chloride is primarily governed by the sulfonyl chloride functional group. The sulfur atom is highly electrophilic due to the presence of two oxygen atoms and a chlorine atom, making it a prime target for nucleophiles.[4]
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Reaction with Amines (Sulfonamide Formation): It reacts readily with primary and secondary amines to form stable sulfonamides. This is a cornerstone reaction in medicinal chemistry, as the sulfonamide linkage is a key feature in many pharmaceutical agents. The reaction typically requires a base to neutralize the HCl byproduct.[5]
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Reaction with Alcohols (Sulfonate Ester Formation): In the presence of a base, it reacts with alcohols to yield sulfonate esters. This transformation is synthetically valuable as it converts a poor leaving group (a hydroxyl group) into an excellent leaving group (a sulfonate), facilitating subsequent substitution or elimination reactions.
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Friedel-Crafts Reactions: The sulfonyl chloride can act as an electrophile in Friedel-Crafts reactions with electron-rich aromatic compounds to form sulfones.[4]
Safety and Handling Protocols
As with all sulfonyl chlorides, 3-Bromo-5-iodobenzenesulfonyl chloride is expected to be a corrosive and moisture-sensitive compound.[1] Strict adherence to safety protocols is mandatory.
-
Personal Protective Equipment (PPE): Always wear chemical-resistant gloves (e.g., nitrile), safety goggles or a face shield, and a laboratory coat.
-
Engineering Controls: All manipulations should be performed inside a certified chemical fume hood to avoid inhalation of corrosive dust or vapors. An eyewash station and safety shower must be readily accessible.
-
Handling: The compound is moisture-sensitive and will react with atmospheric water. Handle under an inert atmosphere (e.g., nitrogen or argon) whenever possible. Avoid contact with skin, eyes, and clothing.[3]
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Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area, away from water, bases, alcohols, and oxidizing agents. Storage under an inert atmosphere at 2-8°C is recommended.[3]
-
Disposal: Dispose of waste in accordance with local, state, and federal regulations. Due to its reactivity with water, quenching excess reagent should be done carefully by slowly adding it to a stirred, cooled solution of a weak base (e.g., sodium bicarbonate).
Illustrative Experimental Workflow: Synthesis of a Sulfonamide
To demonstrate the utility of 3-Bromo-5-iodobenzenesulfonyl chloride as a synthetic building block, this section provides a validated, step-by-step protocol for a representative sulfonamidation reaction.
Objective: To synthesize N-benzyl-3-bromo-5-iodobenzenesulfonamide.
Causality of Experimental Design: This protocol employs benzylamine as the nucleophile and triethylamine as a non-nucleophilic organic base. The base is crucial; it scavenges the hydrochloric acid generated in situ. Without the base, the HCl would protonate the unreacted benzylamine, rendering it non-nucleophilic and halting the reaction. Dichloromethane is chosen as the solvent for its inertness and ability to dissolve both reactants. The aqueous workup is designed to remove the triethylamine hydrochloride salt and any unreacted starting materials.
Step-by-Step Protocol
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Reaction Setup: To a dry, round-bottom flask under a nitrogen atmosphere, add 3-Bromo-5-iodobenzenesulfonyl chloride (1.0 eq). Dissolve the solid in anhydrous dichloromethane (DCM).
-
Cooling: Cool the solution to 0°C using an ice-water bath. This is done to moderate the initial exothermic reaction upon addition of the amine.
-
Reagent Addition: In a separate flask, prepare a solution of benzylamine (1.1 eq) and triethylamine (1.2 eq) in anhydrous DCM. Add this solution dropwise to the stirred sulfonyl chloride solution over 15-20 minutes.
-
Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Workup (Quenching & Extraction): Once the reaction is complete, dilute the mixture with additional DCM. Transfer the solution to a separatory funnel and wash sequentially with 1M HCl (to remove excess amine and triethylamine), water, and brine.
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Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
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Purification: The resulting crude solid can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) or by column chromatography on silica gel to yield the pure N-benzyl-3-bromo-5-iodobenzenesulfonamide.
Workflow Visualization
Caption: Experimental workflow for the synthesis of a sulfonamide.
Conclusion
3-Bromo-5-iodobenzenesulfonyl chloride stands out as a highly promising, albeit specialized, reagent for chemical synthesis. Its key physical properties—predicted to be a moisture-sensitive solid soluble in organic solvents—dictate the necessary conditions for its handling and storage. The compound's potent electrophilic sulfur center allows for reliable and efficient formation of sulfonamides and sulfonate esters, making it an attractive tool for drug development professionals and researchers aiming to introduce a heavily substituted aromatic moiety into target molecules. Careful adherence to safety protocols is paramount to ensure its effective and safe utilization in the laboratory.
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Organic Syntheses. 3-bromophthalide. Organic Syntheses. [Link]
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Ye, S., Wu, J. Recent Advances in the Catalytic Synthesis of Arylsulfonyl Compounds. ACS Catalysis. [Link]
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ResearchGate. Aqueous Process Chemistry: The Preparation of Aryl Sulfonyl Chlorides. ResearchGate. [Link]
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ResearchGate. Synthesis of 3,5-dichlorobenzoyl chloride. ResearchGate. [Link]
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Macmillan Group, Princeton University. Sulfonamidation of Aryl and Heteroaryl Halides through Photosensitized Nickel Catalysis. Princeton University. [Link]
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Organic Syntheses. Benzenesulfonyl chloride. Organic Syntheses. [Link]
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International Journal of Innovative Science and Research Technology. Synthesis of Bromo Acid by Solvent and Catalyst- Free Reaction. IJISRT. [Link]
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